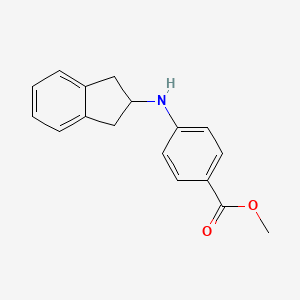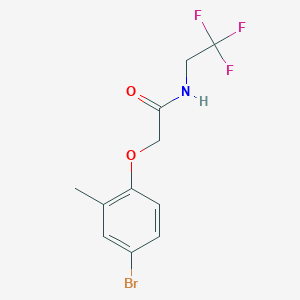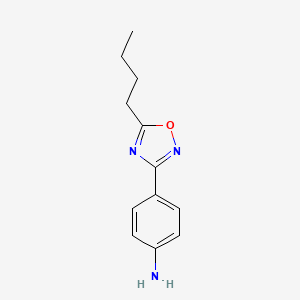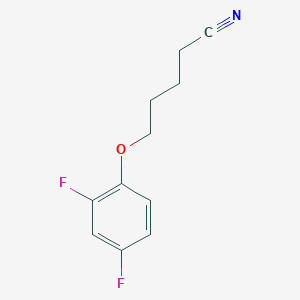
1-(5-Bromo-6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, typically using ethanol and an acid catalyst.
Piperidine Ring Formation: The piperidine ring is formed by reacting the intermediate with a suitable piperidine derivative under basic conditions.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(5-Bromo-6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzothiazole core.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as DNA gyrase, dihydroorotase, and tyrosine kinase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt essential biological processes, leading to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
- 1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
- 6-Bromo-1,3-benzothiazole
- 4-Bromothiophenol
Comparison: 1-(5-Bromo-6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid is unique due to the presence of the ethoxy group and the piperidine ring, which are not found in the similar compounds listed above
Propriétés
IUPAC Name |
1-(5-bromo-6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3S/c1-2-21-12-8-13-11(7-10(12)16)17-15(22-13)18-5-3-9(4-6-18)14(19)20/h7-9H,2-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUPPJYLIDXSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)SC(=N2)N3CCC(CC3)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7876838.png)

![[(7-Chloro-1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid](/img/structure/B7876849.png)
![8-Methoxy-4-methylfuro[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7876852.png)
![ethyl 1-[5-(2-formyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylate](/img/structure/B7876858.png)
![methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876860.png)
![methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876862.png)
![1-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B7876866.png)

![9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one](/img/structure/B7876885.png)
